molecular formula C15H18N6O2 B7438150 N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide

N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide

Cat. No. B7438150
M. Wt: 314.34 g/mol
InChI Key: QXBJOKLBXFJQOH-WCQYABFASA-N
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Description

N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as a pyrazine carboxamide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide is its potential applications in the field of cancer therapy. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of this compound is not fully understood, making it difficult to design experiments that can effectively test its efficacy.

Future Directions

There are several future directions that can be explored in the field of N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide research. One potential direction is to further investigate the mechanism of action of this compound and identify specific enzymes and signaling pathways that it targets. Additionally, more studies can be conducted to determine the efficacy of this compound in treating different types of cancer. Furthermore, the potential applications of this compound in other areas of medicine, such as infectious diseases and inflammation, can also be explored.

Synthesis Methods

The synthesis of N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-chloropyrazine with 3-amino-1,2-propanediol in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate product, which is then further reacted with 2-methyl-4-aminopyrimidine to yield the final product.

Scientific Research Applications

N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide has been the subject of several scientific research studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-10-17-4-2-14(19-10)20-13-9-23-7-3-11(13)21-15(22)12-8-16-5-6-18-12/h2,4-6,8,11,13H,3,7,9H2,1H3,(H,21,22)(H,17,19,20)/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJOKLBXFJQOH-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2COCCC2NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)N[C@@H]2COCC[C@@H]2NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide

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